3-Fluoro-2-hydrazinyl-6-methylpyridine chemical structure and physical properties
3-Fluoro-2-hydrazinyl-6-methylpyridine chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-6-hydrazinyl-2-methylpyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for 3-Fluoro-2-hydrazinyl-6-methylpyridine, this guide focuses on its structural isomer, 3-Fluoro-6-hydrazinyl-2-methylpyridine (CAS No. 1208250-43-4) , which is well-documented in chemical databases. This document details its chemical structure, physical properties, and potential applications, drawing upon data from authoritative sources and analogous compounds. A generalized synthesis protocol is provided to illustrate a practical approach to its preparation, alongside a discussion of its potential reactivity and role as a building block in the development of novel therapeutics.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant percentage of recently approved drugs featuring at least one fluorine atom. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The pyridine scaffold is another privileged structure in drug development, appearing in a wide array of therapeutic agents. The combination of a fluorine atom and a reactive hydrazinyl group on a methylpyridine core, as seen in 3-Fluoro-6-hydrazinyl-2-methylpyridine, creates a versatile building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neuroscience. The hydrazinyl moiety, in particular, serves as a key functional group for constructing a variety of heterocyclic systems and for forming hydrazones with diverse biological activities.
This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical and physical characteristics of 3-Fluoro-6-hydrazinyl-2-methylpyridine, facilitating its application in the design and synthesis of next-generation therapeutics.
Chemical Structure and Identification
The precise arrangement of substituents on the pyridine ring is critical to the chemical reactivity and biological activity of 3-Fluoro-6-hydrazinyl-2-methylpyridine.
Chemical Structure
The chemical structure of 3-Fluoro-6-hydrazinyl-2-methylpyridine is characterized by a pyridine ring substituted with a fluorine atom at the 3-position, a hydrazinyl group at the 6-position, and a methyl group at the 2-position.
Caption: Proposed synthesis of 3-Fluoro-6-hydrazinyl-2-methylpyridine.
Generalized Experimental Protocol
This protocol is a representative example and should be optimized for specific laboratory conditions and safety considerations.
Objective: To synthesize 3-Fluoro-6-hydrazinyl-2-methylpyridine via nucleophilic aromatic substitution.
Materials:
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2-Chloro-5-fluoro-6-methylpyridine (starting material)
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Hydrazine hydrate (80% solution in water)
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Ethanol (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) plates (silica gel)
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Column chromatography apparatus (silica gel)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-fluoro-6-methylpyridine (1.0 eq) in ethanol.
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. Causality: A molar excess of hydrazine hydrate is used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC. Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality: The sodium bicarbonate wash neutralizes any remaining acidic byproducts. The water and brine washes remove any remaining hydrazine hydrate and other water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Fluoro-6-hydrazinyl-2-methylpyridine. Trustworthiness: The purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Expected Reactivity
The 3-Fluoro-6-hydrazinyl-2-methylpyridine molecule possesses several reactive sites, making it a valuable synthetic intermediate.
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Hydrazinyl Group: The primary amine of the hydrazinyl group is nucleophilic and can readily react with aldehydes and ketones to form hydrazones. This is a common strategy for linking the pyridine core to other molecular fragments. The terminal amine is also susceptible to acylation and alkylation.
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Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-withdrawing nature of the fluorine atom and the nitrogen in the ring can influence the regioselectivity of electrophilic aromatic substitution reactions, although such reactions may require harsh conditions.
Applications in Drug Development
While specific applications of 3-Fluoro-6-hydrazinyl-2-methylpyridine are not extensively reported, its structural motifs are present in numerous biologically active compounds. Its utility as a building block can be inferred from the applications of similar fluorinated and hydrazinyl-containing heterocycles.
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Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in oncology. The hydrazinyl group can be used to link the pyridine to other pharmacophoric elements that interact with the ATP-binding site of kinases.
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Antimicrobial Agents: Hydrazone derivatives have shown a broad spectrum of antimicrobial activities. The formation of hydrazones from 3-Fluoro-6-hydrazinyl-2-methylpyridine and various aldehydes or ketones could lead to the discovery of novel antibacterial and antifungal agents.
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Central Nervous System (CNS) Agents: The pyridine ring is a key component of many CNS-active drugs. The lipophilicity-enhancing effect of the fluorine atom can improve blood-brain barrier penetration, a critical property for drugs targeting the CNS.
Conclusion
3-Fluoro-6-hydrazinyl-2-methylpyridine represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core and a reactive hydrazinyl group offers numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. While experimental data on its physical properties are currently limited, this guide provides a solid foundation for researchers to understand its chemical nature and to design synthetic strategies for its incorporation into new drug candidates. Further investigation into the synthesis, reactivity, and biological activity of derivatives of 3-Fluoro-6-hydrazinyl-2-methylpyridine is warranted and is anticipated to yield valuable contributions to the field of drug development.
References
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PubChem. 3-Fluoro-6-hydrazinyl-2-methylpyridine. [Link] [Accessed on March 17, 2026].
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Wikipedia. 2-Methylpyridine. [Link] [Accessed on March 17, 2026].
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The Good Scents Company. 3-methyl pyridine. [Link] [Accessed on March 17, 2026].
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PubChem. 3-Fluoro-6-hydrazinyl-2-methylpyridine. [Link] [Accessed on March 17, 2026].
